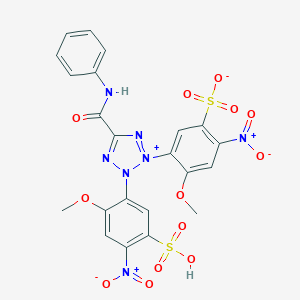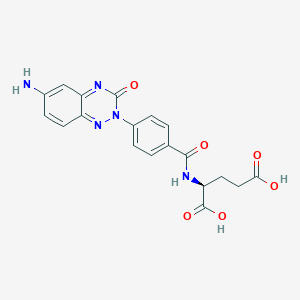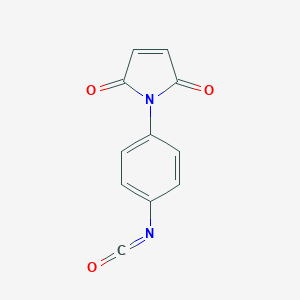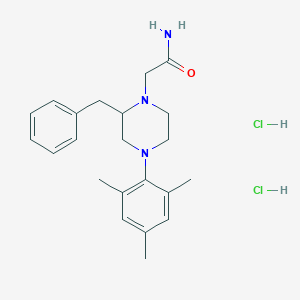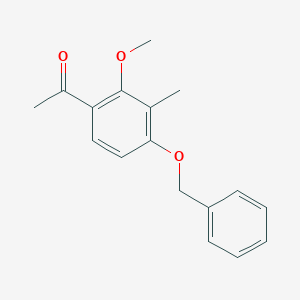
1,3-Diméthoxy-2-propanol
Vue d'ensemble
Description
It is a versatile organic compound with the molecular formula C5H12O3 and a molecular weight of 120.15 g/mol . This compound is soluble in water and many organic solvents, making it useful in various chemical processes and applications.
Applications De Recherche Scientifique
1,3-Dimethoxy-2-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: This compound is used in the preparation of biological samples and as a stabilizer for certain biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: 1,3-Dimethoxy-2-propanol is used as an antiknock additive in gasoline and diesel fuel, as well as in the production of heteroarylcarbamoylbenzene derivatives, which are glucokinase activators
Mécanisme D'action
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Result of Action
1,3-Dimethoxy-2-propanol is used as a possible antiknock additive for gasoline and diesel fuel . It is also used to prepare heteroarylcarbamoylbenzene derivatives as glucokinase activators .
Méthodes De Préparation
1,3-Dimethoxy-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with methanol in the presence of an acid catalyst. . Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,3-Dimethoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,3-Dimethoxy-2-propanol can be compared with other similar compounds, such as:
1-Methoxy-2-propanol: This compound has one methoxy group and is used as a solvent in various applications.
1,1-Dimethoxyethane: It has two methoxy groups attached to an ethane backbone and is used as a solvent and reagent in organic synthesis.
2,2-Dimethoxypropane: This compound is used as a water scavenger in water-sensitive reactions
The uniqueness of 1,3-dimethoxy-2-propanol lies in its specific structure, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
1,3-dimethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKRVSPQJVIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211364 | |
| Record name | 2-Propanol, 1,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-69-8 | |
| Record name | 1,3-Dimethoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerin 1,3-dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIMETHOXY-2-PROPANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxy-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERIN 1,3-DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JF0DT9XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,3-Dimethoxy-2-propanol identified in the research?
A1: The provided research papers highlight two main applications of 1,3-Dimethoxy-2-propanol:
- Residual Solvent in X-ray Contrast Media []: 1,3-Dimethoxy-2-propanol is identified as a residual solvent in certain non-ionic X-ray contrast media. The research paper outlines a method for quantifying its presence in these medical imaging agents.
- Potential Biomarker for Infection []: While not directly stated, one of the research papers investigates volatile biomarkers for Giardia duodenalis infection. Although the paper itself does not elaborate on the findings, it suggests the potential use of 1,3-Dimethoxy-2-propanol as a biomarker. Further research is needed to confirm this potential application.
Q2: Are there established analytical methods for detecting and quantifying 1,3-Dimethoxy-2-propanol?
A2: Yes, one of the research papers describes a specific method for quantifying residual 1,3-Dimethoxy-2-propanol in X-ray contrast media []. The method utilizes automatic static headspace capillary gas chromatography.
Q3: What is the reported detection limit for 1,3-Dimethoxy-2-propanol using the described analytical method?
A3: The research states the limit of detection for 1,3-Dimethoxy-2-propanol using the automatic static headspace capillary gas chromatography method is below 5 μg/g [].
Q4: Are there any known toxicological concerns associated with 1,3-Dimethoxy-2-propanol, particularly as a residual solvent in medical applications?
A4: While the provided research papers do not delve into the toxicological profile of 1,3-Dimethoxy-2-propanol, its presence as a residual solvent in X-ray contrast media [] highlights the importance of monitoring its levels. Further research is necessary to determine potential toxicological risks, particularly concerning long-term exposure.
Q5: What further research directions could be explored based on the current understanding of 1,3-Dimethoxy-2-propanol presented in these papers?
A5: Several research avenues could be pursued:* Confirmation and characterization of 1,3-Dimethoxy-2-propanol as a biomarker for Giardia duodenalis infection. [] * Comprehensive toxicological studies to assess the safety profile of 1,3-Dimethoxy-2-propanol, particularly for applications involving human exposure.* Investigation into alternative solvents for use in X-ray contrast media to potentially minimize or eliminate the presence of residual 1,3-Dimethoxy-2-propanol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)


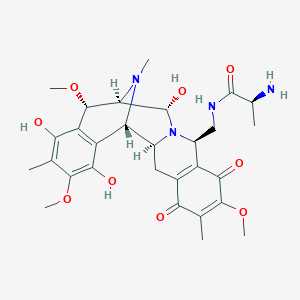
![2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B53644.png)

![2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)
